6-(2-phenylethoxy)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(2-phenylethoxy)-1H-indole-2-carboxylic acid” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also has a phenylethoxy group and a carboxylic acid group attached to the indole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or a similar method . The phenylethoxy group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, along with the phenylethoxy and carboxylic acid groups . The exact structure would depend on the positions of these groups on the indole ring .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The carboxylic acid group could also participate in reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of indoles and carboxylic acids can be predicted, such as their acidity and reactivity .Scientific Research Applications
Synthetic Chemistry Applications
The synthesis of indole-3-carboxylic acid derivatives demonstrates the versatility of indoles in chemical reactions. Bergman, Carlsson, and Sjöberg (1977) outlined a facile synthesis method for indole-3-carboxylic acid derivatives using indoles and phosgene, showcasing the reactivity of indole compounds and their derivatives in organic synthesis The reaction of indole and the indole grignard reagent with phosgene. A facile synthesis of indole-3-carboxylic acid derivatives.
Electrochemistry and Oxidation Studies
Goyal and Sangal (2005) explored the oxidation chemistry of indole-2-carboxylic acid, revealing insights into the mechanism and products formed in neutral aqueous solutions. This study provides a deeper understanding of the electrochemical behavior of indole derivatives, which could be relevant for developing new electrochemical sensors or synthesis methods Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.
Pharmaceutical Research
Al-Ostoot et al. (2020) conducted a design-based synthesis and molecular docking analysis of an anti-inflammatory drug derived from an indole acetamide derivative. This research underscores the potential of indole derivatives in drug development, particularly for anti-inflammatory applications Design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization and interaction energy studies of an indole acetamide derivative.
Food Chemistry and Antioxidant Properties
The study by Goh et al. (2015) on 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, investigated their antioxidant and cytotoxicity properties. This research highlights the potential health benefits of indole-related compounds and their interactions with natural food flavors, contributing to the understanding of food chemistry and nutrition 5-Methoxytryptamine reacts with natural food flavour to produce 6-methoxy tetrahydro-β-carbolines: in vitro investigation of their antioxidant and cytotoxicity properties.
Materials Science
Wu, Kuo, Chen, and Chang (2015) discussed the copolymerization of indole-6-carboxylic acid with 3,4-ethylenedioxythiophene, aiming to develop platinum catalyst supports for methanol oxidation. This study exemplifies the application of indole derivatives in materials science, specifically in the fabrication of catalysts for energy conversion technologies Copolymers Based on Indole-6-Carboxylic Acid and 3,4-Ethylenedioxythiophene as Platinum Catalyst Support for Methanol Oxidation.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Related compounds have been shown to affect pathways such as the peroxisome, regulation of autophagy, phosphatidylinositol signaling system, protein processing in the endoplasmic reticulum, and fatty acid metabolism .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate or hinder its absorption and distribution .
Result of Action
Related compounds have been shown to inhibit ribosome, rna polymerase, dna replication, amino acid biosynthesis, and aminoacyl-trna biosynthesis .
Action Environment
The action, efficacy, and stability of 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives possess various biological activities . Therefore, it is plausible that 6-(2-phenylethoxy)-1H-indole-2-carboxylic acid may interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phenylpropanoids, which are derived from the carbon backbone of amino acids phenylalanine and tyrosine, are involved in a wide range of organic compounds . It is possible that this compound may interact with enzymes or cofactors in these pathways.
Properties
IUPAC Name |
6-(2-phenylethoxy)-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)16-10-13-6-7-14(11-15(13)18-16)21-9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMPIOLCXOIXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=C(N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.